An In-depth Technical Guide on the Physicochemical Properties of 5-Phenylthiazol-2-amine
An In-depth Technical Guide on the Physicochemical Properties of 5-Phenylthiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Phenylthiazol-2-amine is a heterocyclic amine containing a thiazole ring substituted with a phenyl group. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. Derivatives of 5-phenylthiazol-2-amine have shown promise as potent inhibitors of various enzymes and have been investigated for their potential as anticancer and antimicrobial agents. A thorough understanding of its physicochemical properties is crucial for its application in drug design, synthesis, and formulation development. This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Phenylthiazol-2-amine, detailed experimental protocols for its synthesis and characterization, and a visualization of its role in relevant biological pathways.
Physicochemical Properties
The physicochemical properties of 5-Phenylthiazol-2-amine are summarized in the table below. These parameters are essential for predicting its behavior in biological systems and for the development of analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₂S | [1][2][3] |
| Molecular Weight | 176.24 g/mol | [1][2] |
| Melting Point | 191-191.5 °C (Ethanol) | [1] |
| 256-257 °C | [4] | |
| Boiling Point | 363.4 °C (Predicted) | [1][4] |
| Density | 1.261 g/cm³ | [1] |
| pKa | 4.63 ± 0.10 (Predicted) | [4] |
| XLogP3 | 2.97350 | [1] |
| Polar Surface Area (PSA) | 67.15 Ų | [1] |
| Refractive Index | 1.659 | [1] |
| Appearance | White to light yellow powder/crystal | |
| CAS Number | 39136-63-5 | [1][2][3] |
| Synonyms | 5-Phenyl-2-thiazolamine, 2-Amino-5-phenylthiazole, 5-Phenyl-1,3-thiazol-2-amine | [1] |
Experimental Protocols
Synthesis of 5-Phenylthiazol-2-amine
The synthesis of 5-phenylthiazol-2-amine and its derivatives is commonly achieved through the Hantzsch thiazole synthesis. A general protocol is described below.[5][6][7]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Ethanol
-
Sodium carbonate solution
Procedure:
-
Dissolve 1 equivalent of 2-bromoacetophenone in ethanol.
-
Add 1 equivalent of thiourea to the solution.
-
Reflux the mixture for 1 hour or until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC).
-
Remove the solvent under reduced pressure.
-
The residue is then subjected to an extraction with ethyl acetate and a sodium carbonate solution (to adjust the pH to 8-9).
-
The organic layer is separated, dried, and the solvent is evaporated to yield the crude product.
-
The crude 5-phenylthiazol-2-amine can be further purified by recrystallization from ethanol.
Spectroscopic Analysis
Comprehensive spectroscopic analysis is essential for structural confirmation and purity assessment of the synthesized 5-Phenylthiazol-2-amine.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy [8][9][10]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Analysis: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenyl ring and the thiazole ring, as well as the amine protons.
-
¹³C NMR Analysis: The carbon NMR spectrum will provide information about the different carbon environments in the molecule, including the carbons of the phenyl and thiazole rings.
2. Infrared (IR) Spectroscopy [9][11]
-
Sample Preparation: The sample can be analyzed as a KBr pellet or a thin film.
-
Analysis: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic rings, C=N stretching of the thiazole ring, and C-S stretching.
3. Mass Spectrometry (MS) [2]
-
Analysis: Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 5-Phenylthiazol-2-amine (176.24 m/z).
Biological Activity and Signaling Pathway
Derivatives of 5-Phenylthiazol-2-amine have been identified as novel inhibitors of Phosphatidylinositol 4-kinase III beta (PI4KIIIβ).[12] Mechanistic studies have revealed that these compounds exert their anticancer effects by inhibiting the PI3K/AKT signaling pathway, which is a critical pathway for cell survival and proliferation.[12] Inhibition of this pathway leads to the induction of apoptosis (programmed cell death) and cell cycle arrest in the G2/M phase.[12]
Below is a diagram illustrating the inhibitory effect of 5-Phenylthiazol-2-amine derivatives on the PI3K/AKT pathway.
Caption: Inhibition of the PI3K/AKT pathway by 5-Phenylthiazol-2-amine derivatives.
Experimental Workflow
The general workflow for the synthesis and characterization of 5-Phenylthiazol-2-amine is depicted in the following diagram.
Caption: General workflow for the synthesis and characterization of 5-Phenylthiazol-2-amine.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties, synthesis, and characterization of 5-Phenylthiazol-2-amine. The presented data and protocols are intended to be a valuable resource for researchers and scientists working with this compound and its derivatives. The elucidation of its role in inhibiting the PI3K/AKT signaling pathway highlights its potential as a scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Further research into the structure-activity relationships of 5-phenylthiazol-2-amine derivatives is warranted to optimize their biological activity and pharmacokinetic properties.
References
- 1. echemi.com [echemi.com]
- 2. 5-Phenyl-thiazol-2-ylamine | C9H8N2S | CID 873119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 39136-63-5 CAS MSDS (5-phenylthiazol-2-amine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. jocpr.com [jocpr.com]
- 12. Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
